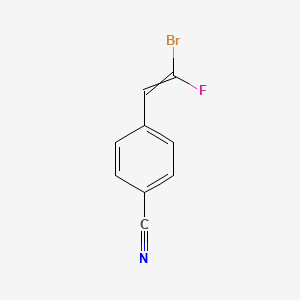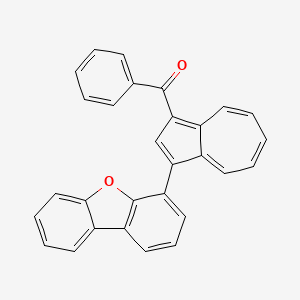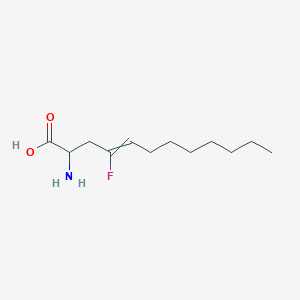
Methyl 3-(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propanoate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a triazole ring substituted with a methyl group and a phenyl group, along with a propanoate ester moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propanoate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, 5-methyl-2-phenyl-2H-1,2,3-triazole can be formed by reacting phenylacetylene with methyl azide under copper(I) catalysis.
Esterification: The triazole derivative is then esterified with methyl 3-bromopropanoate in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the triazole ring, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the ester moiety, converting it into the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester moiety, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) in the presence of a base.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
科学研究应用
Methyl 3-(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antifungal, and anticancer activities.
Material Science: The compound is utilized in the development of advanced materials such as polymers and coatings due to its stability and functional properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of Methyl 3-(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propanoate involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites of enzymes, inhibiting their activity. The ester moiety can undergo hydrolysis, releasing the active triazole derivative which can then exert its biological effects. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
相似化合物的比较
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Similar triazole structure but with a carboxylic acid group instead of an ester.
5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide: Similar triazole structure but with a carboxamide group.
Uniqueness: Methyl 3-(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propanoate is unique due to its ester functionality, which imparts different chemical reactivity and biological properties compared to its carboxylic acid and carboxamide analogs. The ester group can undergo hydrolysis, providing a controlled release of the active triazole derivative, making it a valuable compound in drug design and material science.
属性
CAS 编号 |
645391-69-1 |
|---|---|
分子式 |
C13H15N3O2 |
分子量 |
245.28 g/mol |
IUPAC 名称 |
methyl 3-(5-methyl-2-phenyltriazol-4-yl)propanoate |
InChI |
InChI=1S/C13H15N3O2/c1-10-12(8-9-13(17)18-2)15-16(14-10)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3 |
InChI 键 |
MAZRGXBKQOYFEC-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(N=C1CCC(=O)OC)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(2,4-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170349.png)


![2-(Azetidin-3-yl)hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B15170360.png)



![1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(4,4-dimethylpentane-1,3-dione)](/img/structure/B15170393.png)


![N-(4-tert-Butylphenyl)-N'-[2-(1H-indol-2-yl)pyridin-3-yl]urea](/img/structure/B15170408.png)
![1-[5-(4-Nitrobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B15170422.png)
![Pyrimidine, 4-[(5-bromopentyl)oxy]-6-(4-fluorophenyl)-2-methyl-](/img/structure/B15170436.png)

